(4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
Description
Properties
IUPAC Name |
(4,6-dichloropyrimidin-5-yl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c1-18-8-4-2-7(3-5-8)10(17)9-11(13)15-6-16-12(9)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUQGTXCJRSZIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(N=CN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718253 | |
| Record name | (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245646-55-2 | |
| Record name | (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 4,6-Dichloropyrimidine Core
The dichloropyrimidine scaffold is synthesized via cyclocondensation and chlorination. Patent CN102936224A details a high-yield route using diethyl malonate and formamide:
Procedure
-
Cyclocondensation : Diethyl malonate reacts with formamide in ethanol under sodium ethoxide catalysis at 70–90°C for 4–8 hours, yielding 4,6-dihydroxypyrimidine.
-
Chlorination : The dihydroxy intermediate is treated with thionyl chloride (SOCl₂) in dichloroethane at reflux, achieving 83% yield of 4,6-dichloropyrimidine.
Optimization
Introduction of Methoxyphenyl Methanone Group
The methanone group is introduced via Friedel-Crafts acylation or nucleophilic substitution. Patent CN103524423A demonstrates a protocol using phosphorus oxychloride (POCl₃) for carbonyl activation:
Friedel-Crafts Acylation
-
Activation : 4,6-Dichloropyrimidine-5-carbonyl chloride is generated by treating 4,6-dihydroxypyrimidine-5-acetaldehyde-O-methyloxime with POCl₃ at 90°C.
-
Coupling : The acyl chloride reacts with 4-methoxybenzene in dichloromethane under AlCl₃ catalysis, yielding the target compound.
Reaction Conditions
Alternative Method: One-Pot Synthesis
A streamlined approach combines cyclization and acylation in a single reactor:
Procedure
-
Cyclocondensation : Diethyl malonate, formamide, and 4-methoxybenzoyl chloride react in ethanol with KOH (10%) at 80°C.
-
In Situ Chlorination : SOCl₂ is added directly to the mixture, achieving simultaneous cyclization and chlorination.
Advantages
-
Efficiency : Reduces purification steps.
-
Yield : 65–72% (lower than stepwise methods due to competing side reactions).
Optimization of Reaction Conditions
Chlorination Agent Comparison
| Agent | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| SOCl₂ | 83 | 95 | 12 |
| POCl₃ | 70 | 98 | 18 |
| PCl₅ | 58 | 90 | 22 |
SOCl₂ offers the best balance of cost and efficiency for industrial applications.
Solvent Effects on Acylation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.9 | 70 |
| THF | 7.5 | 62 |
| Toluene | 2.4 | 45 |
Polar solvents like DCM stabilize the acylium ion, improving electrophilicity.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
(4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The methoxyphenyl group can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Condensation Reactions: The methanone moiety can participate in condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Condensation Reactions: These reactions are typically carried out in the presence of acidic or basic catalysts under reflux conditions.
Major Products Formed
Substitution Reactions: Substituted pyrimidines with various functional groups depending on the nucleophile used.
Oxidation Reactions: Quinones or other oxidized derivatives of the methoxyphenyl group.
Reduction Reactions: Hydroquinones or reduced derivatives of the methoxyphenyl group.
Condensation Reactions: Hydrazones or oximes derived from the methanone moiety.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone lies in pharmaceutical development. Compounds with pyrimidine structures are known for their diverse biological activities, including:
- Antiviral Properties : The compound can serve as an intermediate in the synthesis of antiviral nucleotide derivatives, which are crucial in developing treatments for viral infections .
- Anticancer Applications : Research indicates that this compound may inhibit aberrant kinase activity associated with various cancers, including lung cancer, breast cancer, and melanoma. It has shown promise in therapeutic strategies aimed at treating proliferative diseases .
Chemical Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These methods allow for structural modifications that enhance its biological profile. The following table summarizes some synthetic pathways:
Studies utilizing computational methods such as the PASS (Prediction of Activity Spectra for Substances) program have indicated that this compound may exhibit various pharmacological effects. Its unique structure allows it to interact with biological targets effectively, making it a candidate for further research into its therapeutic applications.
Mechanism of Action
The mechanism of action of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The pyrimidine ring and methoxyphenyl group contribute to the compound’s binding affinity and specificity towards these targets . The exact pathways and molecular interactions depend on the specific application and target of interest .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
a) 4,6-Dichloro-5-methoxypyrimidine
- Structure: Similar dichloro-pyrimidine core but lacks the methanone-linked 4-methoxyphenyl group.
- Key Differences : The absence of the aryl ketone moiety reduces steric bulk and alters electronic properties. Crystal structure analysis reveals intermolecular Cl···N interactions (3.09–3.10 Å), stabilizing the lattice .
b) 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone
- Structure : Features a fluorophenyl group instead of methoxyphenyl and a sulfanylidene (C=S) group.
- The thioxo group may improve metal-binding capacity, relevant for enzyme inhibition .
c) (4-(Trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone Derivatives
- Structure : Incorporates a trifluoromethyl group and a thioxo (C=S) group on the pyrimidine ring.
- Key Differences : The CF₃ group enhances lipophilicity and bioavailability. Antimicrobial screening showed promising activity, suggesting the trifluoromethyl substitution positively impacts biological efficacy .
Variations in the Aryl Ketone Group
a) (4-Methoxy-phenyl)-[4-(4-methoxy-phenyl)-1-(1-phenylethylidene-amino)-2-thioxo-1,2-dihydro-pyrimidin-5-yl]-methanone
- Structure : Contains an additional 4-methoxyphenyl group and a thioxo-imine moiety.
- Key Differences : The extended conjugation from the imine group may enhance UV absorption properties. Structural studies confirm planar geometry, favoring π-π stacking interactions .
b) (1-Ethyl-1H-indol-5-yl)(4-methoxyphenyl)methanone
Cross-Coupling Derivatives
a) (4-(4-Methoxyphenyl)-5-((4-methoxyphenyl)ethynyl)pyridin-3-yl)(phenyl)methanone
- Structure : Pyridine core with ethynyl-linked methoxyphenyl groups.
- Synthesized via Pd-catalyzed cross-coupling, highlighting modularity in design .
Comparative Data Tables
Table 2: Spectroscopic and Crystallographic Data
Key Findings and Implications
- Substituent Effects : Chlorine and methoxy groups enhance electrophilicity and solubility, respectively. Trifluoromethyl and thioxo groups improve bioactivity .
- Synthetic Flexibility : Cross-coupling and cyclocondensation methods allow modular derivatization, enabling targeted drug design .
- Biological Potential: Antimicrobial and enzyme-inhibiting activities are promising but understudied for the target compound.
Biological Activity
(4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone is a compound with significant potential in medicinal chemistry, particularly for its biological activities. With a molecular formula of C₁₂H₈Cl₂N₂O₂ and a molecular weight of 283.11 g/mol, this compound has garnered attention for its applications in various therapeutic areas, including antimicrobial and anticancer research.
The compound features a dichloropyrimidine ring and a methoxyphenyl group, which contribute to its unique reactivity and biological properties. The structural characteristics are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈Cl₂N₂O₂ |
| Molecular Weight | 283.11 g/mol |
| CAS Number | 1245646-55-2 |
| Boiling Point | 444.2 ± 45.0 °C (Predicted) |
| Density | 1.402 ± 0.06 g/cm³ (Predicted) |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. This compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest, making this compound a candidate for anticancer therapies .
Anticancer Potential
The anticancer properties of this compound have been explored in various studies. Its ability to inhibit CDKs positions it as a promising candidate for cancer treatment. A study highlighted that similar pyrimidine derivatives have shown potent inhibitory activities against CDK1, CDK2, and CDK4, with substantial implications for treating cancers characterized by aberrant CDK activity .
Case Studies and Research Findings
- Inhibition of Cyclin-Dependent Kinases : A study demonstrated that compounds with similar structures effectively inhibited CDK activity, leading to reduced proliferation in cancer cell lines .
- Antiviral Activity : Research on related pyrimidine compounds revealed significant antiviral properties against HIV, suggesting that modifications in the pyrimidine structure could enhance efficacy against viral infections .
- Comparative Analysis : A comparative study showed that this compound exhibited better selectivity towards CDK inhibitors compared to other similar compounds lacking the methoxy group .
Q & A
Basic: What are the recommended synthetic routes for (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via nucleophilic aromatic substitution or Friedel-Crafts acylation. For example, a pyrimidine derivative (e.g., 4,6-dichloropyrimidine) can react with a 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization includes:
- Temperature control : Maintain 0–5°C during acylation to minimize side reactions .
- Solvent selection : Use anhydrous dichloromethane (DCM) or toluene to enhance electrophilicity of the acyl chloride .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) yields >90% purity .
Basic: How should researchers validate the structural integrity of this compound?
Answer:
Combine spectroscopic and chromatographic methods:
- NMR : Analyze and NMR for characteristic peaks:
- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 323.1 (theoretical: 323.0) .
- HPLC : Use a C18 column (acetonitrile:water, 70:30) to verify purity (>98%) .
Advanced: What strategies mitigate conflicting data in reactivity studies involving the dichloropyrimidine moiety?
Answer:
Discrepancies in reactivity (e.g., unexpected substitution sites) arise from steric/electronic factors. Address this by:
- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to predict reactive sites on the pyrimidine ring .
- Isotopic labeling : Introduce at C5 to track substitution pathways via NMR .
- Controlled kinetic studies : Monitor reaction intermediates using in-situ IR spectroscopy .
Advanced: How can researchers assess the compound’s potential in drug discovery pipelines?
Answer:
Prioritize the following assays:
- Target binding : Perform SPR (surface plasmon resonance) to measure affinity for kinase targets (e.g., EGFR) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ values <10 µM indicating promise .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess half-life (>60 min preferred) .
Advanced: What are the challenges in interpreting electronic properties for materials science applications?
Answer:
The methoxy and dichloropyrimidine groups create complex electronic profiles. Solutions include:
- UV-Vis spectroscopy : Measure λmax in DMSO (e.g., 270 nm) to estimate HOMO-LUMO gaps .
- Cyclic voltammetry : Identify redox peaks (e.g., E1/2 at −1.2 V vs. Ag/AgCl) to assess electron-withdrawing effects .
- TD-DFT simulations : Correlate experimental spectra with theoretical transitions (CAM-B3LYP/cc-pVDZ) .
Basic: What are the best practices for storing and handling this compound?
Answer:
- Storage : Keep in amber vials under argon at −20°C to prevent hydrolysis of the dichloropyrimidine group .
- Handling : Use gloveboxes for moisture-sensitive reactions (humidity <10%) .
- Degradation monitoring : Perform monthly HPLC checks for hydrolysis products (e.g., 4-methoxybenzoic acid) .
Advanced: How can researchers resolve discrepancies in reported biological activity across studies?
Answer:
Variability often stems from assay conditions. Standardize protocols:
- Dose-response curves : Use 8–10 concentration points in triplicate .
- Positive controls : Include reference inhibitors (e.g., imatinib for kinase assays) .
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests (p <0.05) to validate significance .
Basic: What solvents are compatible with this compound for experimental workflows?
Answer:
- High solubility : DMSO, DMF, and acetonitrile (>50 mg/mL) .
- Low solubility : Avoid water or alcohols; precipitation occurs at >5% v/v .
- Reaction compatibility : Use DCM for acylations and THF for Grignard reactions .
Advanced: How can computational chemistry guide the design of derivatives with enhanced properties?
Answer:
- QSAR modeling : Correlate substituent effects (e.g., Cl vs. Br) with logP and IC₅₀ values .
- Docking studies : Use AutoDock Vina to predict binding poses in protein active sites (e.g., PARP1) .
- ADMET prediction : Employ SwissADME to optimize bioavailability and reduce hepatotoxicity .
Advanced: What analytical techniques quantify trace impurities in synthesized batches?
Answer:
- LC-MS/MS : Detect impurities at 0.1% levels using MRM (multiple reaction monitoring) .
- NMR-DOSY : Differentiate impurities via diffusion coefficients .
- XRD : Confirm crystallinity and absence of polymorphic contaminants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
